molecular formula C12H9NO2 B11900926 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid CAS No. 13848-02-7

1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid

Cat. No.: B11900926
CAS No.: 13848-02-7
M. Wt: 199.20 g/mol
InChI Key: QBGRWXWOIKYZHB-UHFFFAOYSA-N
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Description

1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid: is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid typically involves cycloaddition reactions. For instance, the reaction of 4-methoxy- or 4-acetoxy-pyridin-2(1H)-one with ethylene can yield the desired compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the fused ring system.

Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid is unique due to its fused cyclobutane and quinoline rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for developing new materials and exploring novel biological activities.

Properties

CAS No.

13848-02-7

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1,2-dihydrocyclobuta[b]quinoline-8-carboxylic acid

InChI

InChI=1S/C12H9NO2/c14-12(15)11-7-3-1-2-4-9(7)13-10-6-5-8(10)11/h1-4H,5-6H2,(H,14,15)

InChI Key

QBGRWXWOIKYZHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=C21)C(=O)O

Origin of Product

United States

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